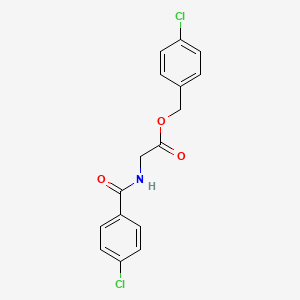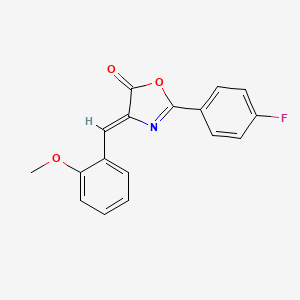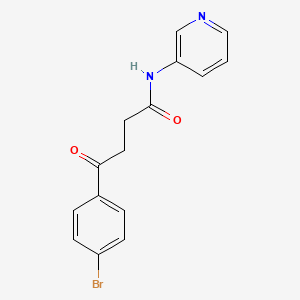
N'-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide, commonly known as FNP, is a chemical compound that has been studied for its potential use in various scientific research applications. FNP has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated. In
作用機序
The mechanism of action of FNP is not fully understood, but studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. FNP may also inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, FNP may exert its antibacterial effects by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
FNP has been shown to have both biochemical and physiological effects. Biochemically, FNP has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, cyclin B1, and cyclin D1. Physiologically, FNP has been shown to inhibit tumor growth in mice models and reduce the size of tumors in vitro. FNP has also been shown to have antibacterial effects in vitro, with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against various bacterial strains.
実験室実験の利点と制限
One advantage of using FNP in lab experiments is its potential as a potent anti-cancer and antibacterial agent. FNP has been shown to have cytotoxic effects on cancer cells and promising antibacterial effects against MRSA and other bacterial strains. However, one limitation of using FNP in lab experiments is its potential toxicity, as studies have shown that FNP may induce toxicity in normal cells at higher concentrations.
将来の方向性
For research on FNP include investigating its potential use as a therapeutic agent for cancer and bacterial infections. Further studies are needed to understand the mechanism of action of FNP and its potential toxicity in normal cells. In addition, future studies could investigate the potential use of FNP in combination with other anti-cancer or antibacterial agents to enhance its efficacy and reduce potential toxicity.
合成法
FNP can be synthesized using several methods, including the reaction of 2-nitrophenol with furfural in the presence of hydrazine hydrate and acetic acid. This reaction results in the formation of N-(3-furylmethylene)-2-nitrophenylhydrazine, which is then reacted with 2-chloro-2-methylpropionic acid to form FNP. Other methods involve the reaction of furfural with 2-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid, followed by the reaction with 2-chloro-2-methylpropionic acid.
科学的研究の応用
FNP has been studied for its potential use in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that FNP has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. FNP has also been studied for its potential use as an antibacterial agent, with promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
特性
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-10(14(18)16-15-8-11-6-7-21-9-11)22-13-5-3-2-4-12(13)17(19)20/h2-10H,1H3,(H,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJDEMLJMVMKP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)


![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)